REACTION_CXSMILES
|
C1N2CN3CN(C2)C[N:2]1C3.Cl[CH2:12][C:13]([N:15]([C:17]1[CH:30]=[CH:29][C:28]([Cl:31])=[CH:27][C:18]=1[C:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=O)[CH3:16])=[O:14].N>CO>[Cl:31][C:28]1[CH:29]=[CH:30][C:17]2[N:15]([CH3:16])[C:13](=[O:14])[CH2:12][N:2]=[C:19]([C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:18]=2[CH:27]=1
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
|
80.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N(C)C1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl
|
Name
|
|
Quantity
|
135.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the stirred mixture slowly
|
Type
|
CUSTOM
|
Details
|
During the course of the reaction ##STR5## was prepared
|
Type
|
CUSTOM
|
Details
|
The product was not isolated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
remove the solvent under vacuum
|
Type
|
ADDITION
|
Details
|
in a mixture of toluene (500 ml.) and hot water (500 ml)
|
Type
|
CUSTOM
|
Details
|
Separate the toluene phase
|
Type
|
ADDITION
|
Details
|
add to it
|
Type
|
CUSTOM
|
Details
|
The crystals which separate
|
Type
|
FILTRATION
|
Details
|
are filtered
|
Type
|
WASH
|
Details
|
wash with toluene (50 mls)
|
Type
|
ADDITION
|
Details
|
resuspended in a mixture of toluene (250 ml) and water (250 ml)
|
Type
|
ADDITION
|
Details
|
Concentrated ammonia (30 ml) is added to pH 8
|
Type
|
CUSTOM
|
Details
|
The toluene phase is separated
|
Type
|
WASH
|
Details
|
washed with water (250 ml)
|
Type
|
DISTILLATION
|
Details
|
distilled to dryness in vacuo
|
Name
|
7-chloro-1-methyl-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2C)=O)C2=CC=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96.09% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |